2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide features a pyrimidinone core substituted at position 5 with a 2,4-dimethylbenzenesulfonyl group and at position 2 with a sulfanyl-linked acetamide bearing a 4-methoxyphenyl group.
Properties
IUPAC Name |
2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-13-4-9-17(14(2)10-13)31(27,28)18-11-22-21(24-20(18)26)30-12-19(25)23-15-5-7-16(29-3)8-6-15/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWDNUWQKXEMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N2O3S2, with a molecular weight of 364.48 g/mol. The structure features a pyrimidine core substituted with a sulfonyl group and an acetamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3S2 |
| Molecular Weight | 364.48 g/mol |
| CAS Number | [1040676-44-5] |
| Purity | ≥95% |
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a comparative study, the compound was tested against the A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer) cell lines using MTS cytotoxicity assays. The results showed that:
- A549 Cell Line : IC50 = 12.5 μM
- HCC827 Cell Line : IC50 = 15.3 μM
- NCI-H358 Cell Line : IC50 = 10.8 μM
These results suggest that the compound exhibits moderate cytotoxicity, particularly effective against lung cancer cells.
Antimicrobial Activity
In addition to its antitumor properties, the compound has also been screened for antimicrobial activity.
Study Findings
The antimicrobial efficacy was assessed using agar diffusion methods against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings were as follows:
- Staphylococcus aureus : Zone of inhibition = 15 mm
- Escherichia coli : Zone of inhibition = 12 mm
These results indicate that the compound possesses notable antibacterial properties, making it a candidate for further exploration in antimicrobial therapies.
The proposed mechanism of action involves the interaction of the compound with DNA and cellular proteins, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies suggest that it may bind to the minor groove of DNA, disrupting normal cellular functions.
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| DNA Binding | Interacts with DNA minor groove |
| Apoptosis Induction | Triggers programmed cell death in tumor cells |
| Protein Interaction | Modulates activity of specific cellular proteins |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Reported Activities
Key Observations:
- Acetamide Substituents : The 4-methoxyphenyl group in the target compound may confer metabolic stability compared to Hit15’s 3-methoxyphenyl, as para-substituted methoxy groups are less prone to oxidative demethylation .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted/Reported Properties
Key Observations:
- The target compound’s higher logP compared to 8c (due to dimethylbenzenesulfonyl vs. cyano) suggests better lipid membrane penetration but may require formulation optimization for solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
